Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene
Overview
Description
Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene is a fluorinated organic compound with the molecular formula C4F7IO. It is characterized by its high density and relatively low boiling point. This compound is notable for its stability under normal conditions and its ability to dissolve in organic solvents such as ethanol and chlorinated hydrocarbons .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene typically involves an iodine-fluorine exchange reaction. Initially, 1,1,2,2-tetrafluoro-2-iodoethylene is reacted with ethoxy tetrafluoroborate in the presence of hydrogen fluoride. This reaction yields this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced distillation techniques helps in the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler fluorinated compounds.
Substitution: The iodine atom in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like chlorine or bromine in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated aldehydes or acids, while substitution reactions can produce a variety of halogenated derivatives .
Scientific Research Applications
Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing into its potential use in pharmaceuticals.
Industry: It serves as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism by which trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,1,2,2-tetrafluoro-2-iodoethyl trifluorovinyl ether
- 1,1,2,2-tetrafluoro-1-iodo-2-(1,2,2-trifluoroethenoxy)ethane
- Perfluoro(3-oxa-4-iodo-1-butene)
Uniqueness
Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene is unique due to its specific combination of fluorine and iodine atoms, which confer distinct chemical properties such as high reactivity and stability. This makes it particularly valuable in specialized chemical syntheses and industrial applications .
Properties
IUPAC Name |
1,1,2,2-tetrafluoro-1-iodo-2-(1,2,2-trifluoroethenoxy)ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F7IO/c5-1(6)2(7)13-4(10,11)3(8,9)12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURRZLCUWZZPKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(OC(C(F)(F)I)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F7IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209134 | |
Record name | Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6037-91-8 | |
Record name | 1,1,2-Trifluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6037-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006037918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.384 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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